(5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a complex organic compound that features a combination of pyrazole, triazole, and methoxyphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-dicarbonyl compound.
Formation of the Triazole Ring: Using a cyclization reaction involving an azide and an alkyne.
Coupling Reactions: Connecting the pyrazole and triazole rings through a methylene bridge.
Introduction of the Methoxyphenyl Group: Via a substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the triazole or pyrazole rings.
Substitution: Various substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding quinone derivative, while reduction could lead to partially or fully hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with pyrazole and triazole rings are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-chlorophenyl)methanamine
Uniqueness
The uniqueness of (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 3-position of the phenyl ring might confer distinct electronic and steric properties compared to other similar compounds.
Properties
Molecular Formula |
C14H16N6O |
---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[5-(pyrazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C14H16N6O/c1-21-11-5-2-4-10(8-11)13(15)14-17-12(18-19-14)9-20-7-3-6-16-20/h2-8,13H,9,15H2,1H3,(H,17,18,19) |
InChI Key |
OCQIGHWFHDDDFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=NNC(=N2)CN3C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.